1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione
Overview
Description
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione (CBNI) is a heterocyclic compound that has a wide variety of applications in the fields of organic and medicinal chemistry. It is a versatile building block for the synthesis of complex molecules, and has been used in the synthesis of various drugs and pharmaceuticals. It has also been used in the synthesis of various polymers materials, and has been studied for its potential use as a bioactive compound.
Scientific Research Applications
Synthesis and Classification of Indoles
Indoles, including derivatives like 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione, have a rich history in synthetic organic chemistry due to their biological significance and presence in natural products. Indole synthesis methods have been extensively reviewed, highlighting the diversity of strategies used to assemble the indole core. This synthesis versatility is crucial for developing compounds with potential applications in medicinal chemistry and drug discovery. The classification of indole synthesis routes provides a systematic framework for researchers to develop new synthetic methodologies and explore the chemical space of indole derivatives for various scientific applications (Taber & Tirunahari, 2011).
Heterocyclic Compounds and Isatins
Isatin derivatives, closely related to this compound, serve as versatile building blocks in heterocyclic chemistry. Their utility in synthesizing a wide range of N-heterocycles underlines their synthetic and biological importance. The review of recent literature on reactions involving isatins, such as Pfitzinger, ring-opening, and ring expansion, demonstrates their role in creating new heterocyclic compounds with potential scientific and therapeutic applications (Sadeghian & Bayat, 2022).
Isatin as Anticonvulsant Agents
The pharmacological potential of isatin derivatives, including anticonvulsant activity, is significant in drug development. Isatin and its analogs act as precursors for a vast array of pharmacologically active compounds, highlighting the importance of indole-2,3-dione derivatives in synthesizing heterocyclic compounds with varied biological activities. This demonstrates the relevance of compounds like this compound in medicinal chemistry and therapeutic applications (Mathur & Nain, 2014).
Bioactivity of Isatin Derivatives
Isatin derivatives exhibit a broad spectrum of biological activities, making them important in developing new therapeutic agents. Studies have shown their effectiveness as analgesic, anticancer, anti-inflammatory, antitubercular, antimicrobial, antifungal, and antiviral agents. This diversity underscores the scientific research applications of indole derivatives, including this compound, in creating compounds with significant therapeutic potential (Chauhan et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzyl-indole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would likely influence its bioavailability .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell proliferation, apoptosis, and differentiation .
Biochemical Analysis
Biochemical Properties
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The interaction between this compound and COX-2 is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, this compound has been observed to alter the expression of genes involved in apoptosis, leading to increased cell death in certain types of cancer cells . The impact of this compound on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can activate or inhibit various transcription factors, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . The ability of this compound to modulate these molecular processes underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of the compound are maximized at a specific dosage range, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation of this compound by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors in phase II reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, such as P-glycoprotein, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of this compound in specific tissues, such as the liver and kidneys, are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of this compound in the nucleus allows it to interact with transcription factors and other nuclear proteins, thereby influencing gene expression . Additionally, the cytoplasmic localization of this compound enables it to interact with various enzymes and signaling molecules, further contributing to its biochemical and cellular effects . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-nitroindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXQPICQWPNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210946 | |
Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278803-50-2 | |
Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=278803-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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